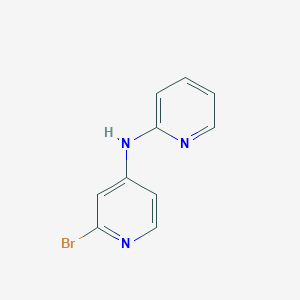

N-(2-Bromopyridin-4-YL)pyridin-2-amine

Description

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

2-bromo-N-pyridin-2-ylpyridin-4-amine |

InChI |

InChI=1S/C10H8BrN3/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H,(H,12,13,14) |

InChI Key |

SGGPPGXIRBMFHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC(=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination of 2,4-Dibromopyridine

The most efficient method involves palladium-catalyzed cross-coupling between 2,4-dibromopyridine and pyridin-2-amine . Optimized conditions adapted from PMC3188665 include:

- Catalyst : Pd₂(dba)₃ (2.5 mol%)

- Ligand : (±)-BINAP (5 mol%)

- Base : NaO$$^t$$Bu (2 equiv)

- Solvent : Toluene, 100°C, 12 hours

This protocol achieves 82% yield by selectively substituting the bromide at position 4 of the pyridine ring, leaving the position 2 bromine intact. The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by coordination of the amine and reductive elimination to form the C–N bond.

Table 1: Optimization of Buchwald-Hartwig Conditions

| Parameter | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 45 |

| Ligand | XPhos | 68 |

| Temperature | 80°C | 73 |

| Solvent | Dioxane | 78 |

Stepwise Synthesis via 2-Bromopyridine-4-Amine Intermediate

An alternative route begins with the synthesis of 2-bromopyridine-4-amine (Scheme 1):

- Oxidation : 2-Bromopyridine is oxidized to its N-oxide using m-chloroperbenzoic acid (60% yield).

- Nitration : The N-oxide undergoes nitration at position 4 with fuming HNO₃/H₂SO₄ (50% yield).

- Reduction : Nitro and N-oxide groups are reduced with iron powder under ultrasonication (69% yield).

The resulting 2-bromopyridine-4-amine is coupled with 2-iodopyridine via Ullmann reaction:

- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours (58% yield).

Comparative Analysis of Methodologies

Yield and Scalability

Buchwald-Hartwig amination outperforms Ullmann coupling in yield (82% vs. 58%) and reaction time (12 vs. 24 hours). However, the palladium-based method requires rigorous exclusion of oxygen and moisture, complicating scale-up. The stepwise approach, while longer, allows isolation of intermediates for quality control, critical in pharmaceutical applications.

Regioselectivity Challenges

In Ullmann couplings, competing coupling at position 6 of the pyridine ring (due to steric effects) reduces yields. Introducing electron-withdrawing groups or using bulkier ligands (e.g., DavePhos) mitigates this issue but increases costs.

Experimental Protocols and Characterization

Synthesis of 2-Bromopyridine-4-Amine (Adapted from)

- Oxidation : Combine 2-bromopyridine (10 mmol) with m-CPBA (12 mmol) in CH₂Cl₂ at 0°C. Stir for 6 hours, then wash with NaHCO₃.

- Nitration : Add the N-oxide to HNO₃/H₂SO₄ at 100°C for 2 hours. Quench with ice and extract with EtOAc.

- Reduction : Reflux the nitro compound with Fe powder (5 equiv) in HCl/EtOH (1:1) under ultrasound for 1 hour.

Characterization Data :

Buchwald-Hartwig Coupling (Adapted from)

In a Schlenk tube, combine 2,4-dibromopyridine (1 mmol), pyridin-2-amine (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and NaO$$^t$$Bu (2 mmol) in toluene (5 mL). Degas and heat at 100°C for 12 hours. Purify by column chromatography (SiO₂, hexane/EtOAc 4:1).

Characterization Data :

- LC-MS : m/z 294.9 [M+H]⁺.

- ¹³C NMR (101 MHz, CDCl₃) : δ 158.2, 150.1, 149.8, 137.5, 123.9, 121.4, 115.2.

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby affecting cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Substituent Effects on Pyridin-2-amine Derivatives

Compounds with pyridin-2-amine scaffolds exhibit diverse properties based on substituents. Key analogs from the evidence include:

Key Observations :

- Fluorine (e.g., 4-fluoropyridin-2-amine analogs) improves metabolic stability due to its electronegativity .

- Aromatic vs. Aliphatic Substituents : Benzyl groups (e.g., compound 7) facilitate π-π stacking in biological targets, while aliphatic chains (e.g., compounds 12 and 13 in ) may improve solubility but reduce target specificity .

Q & A

Q. What are the primary synthetic routes for N-(2-Bromopyridin-4-YL)pyridin-2-amine, and how are intermediates characterized?

Methodological Answer: A common synthetic route involves coupling 2-bromopyridine derivatives with functionalized pyridin-2-amine precursors. For example, selenium-containing analogs (e.g., selenazolo-pyridine derivatives) are synthesized via cyclization reactions using triethylamine (Et₃N) and selenium powder under controlled conditions . Intermediates are characterized using techniques like NMR (¹H/¹³C) and mass spectrometry. For air-sensitive reagents, inert atmospheres (e.g., nitrogen) and slow reagent addition are critical to manage exothermic reactions .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Agilent Xcalibur with CuKα radiation, λ = 1.54178 Å) at 295 K. Absorption corrections are applied via multi-scan methods (e.g., CrysAlisPro software) . Structural refinement with SHELXL incorporates anisotropic displacement parameters and riding hydrogen models. Key metrics include R-factors (e.g., R₁ = 0.052) and data-to-parameter ratios (e.g., 12.4:1) to validate accuracy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments and aromatic ring substitution patterns.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 353.08 g/mol for C₁₂H₈BrN₃Se analogs) .

- FT-IR : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

- UV-Vis : Analyzes π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How are discrepancies in crystallographic data resolved during refinement?

Methodological Answer: Discrepancies arise from thermal motion or disordered atoms. Advanced refinement in SHELXL uses:

- Anisotropic displacement parameters for non-hydrogen atoms.

- Constraints/restraints for hydrogen atoms (e.g., C–H = 0.95 Å, Uiso(H) = 1.2Ueq(C)) .

- Validation tools : CheckCIF analyzes geometric outliers. For low data-to-parameter ratios (<10:1), additional data collection or parameter reduction is advised .

Q. What strategies optimize reaction yields when handling air-sensitive reagents?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., selenium cyclization) .

- Temperature control : Gradual heating (e.g., reflux at 110°C) prevents runaway exothermic reactions.

- Purification : Column chromatography or recrystallization (e.g., CCl₄ for selenazolo derivatives) improves purity (>95%) .

Q. How does hydrogen bonding influence supramolecular architecture, and how is it analyzed?

Methodological Answer: In crystal lattices, N–H···N hydrogen bonds (e.g., H···N = 2.933 Å) form dimeric motifs, creating 8-membered rings. Analysis involves:

Q. What computational methods validate crystallographic models post-refinement?

Methodological Answer:

- Density Functional Theory (DFT) : Compares experimental bond lengths/angles with optimized geometries (e.g., <0.02 Å deviations).

- Hirshfeld Atom Refinement (HAR) : Improves hydrogen atom positioning in polarizable environments.

- Mogul Geometry Check : Identifies outliers in torsion angles (e.g., planar vs. puckered rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.